molecular formula C16H16ClNO B1386160 2-Chloro-N-(2,4-dimethylphenyl)-2-phenylacetamide CAS No. 1094700-27-2

2-Chloro-N-(2,4-dimethylphenyl)-2-phenylacetamide

Cat. No.: B1386160
CAS No.: 1094700-27-2
M. Wt: 273.75 g/mol
InChI Key: MEYUVFBRTDPBRA-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,4-dimethylphenyl)-2-phenylacetamide is an organic compound with a complex structure that includes a chloro group, a dimethylphenyl group, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,4-dimethylphenyl)-2-phenylacetamide typically involves the reaction of 2,4-dimethylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,4-dimethylaniline+chloroacetyl chlorideThis compound\text{2,4-dimethylaniline} + \text{chloroacetyl chloride} \rightarrow \text{this compound} 2,4-dimethylaniline+chloroacetyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,4-dimethylphenyl)-2-phenylacetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.

    Reduction Reactions: Reduction can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted amides, while oxidation and reduction reactions can lead to the formation of different functional groups.

Scientific Research Applications

2-Chloro-N-(2,4-dimethylphenyl)-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,4-dimethylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The chloro group and the phenylacetamide moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,4-dimethylphenyl)acetamide
  • 2-Chloro-N-(2,4-dimethylphenyl)-3-methoxybenzamide
  • 2-Chloro-N-(4-methylphenyl)-4-nitrobenzamide

Uniqueness

2-Chloro-N-(2,4-dimethylphenyl)-2-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloro group with a dimethylphenyl and phenylacetamide moiety sets it apart from similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

2-chloro-N-(2,4-dimethylphenyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c1-11-8-9-14(12(2)10-11)18-16(19)15(17)13-6-4-3-5-7-13/h3-10,15H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYUVFBRTDPBRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C2=CC=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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